molecular formula C12H20N2O3 B1526701 Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate CAS No. 1257294-07-7

Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No. B1526701
M. Wt: 240.3 g/mol
InChI Key: BEJHYAMGEUKMJA-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1257294-07-7 . It has a molecular weight of 240.3 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O3/c1-12(2,3)17-11(16)13-7-9(8-13)14-6-4-5-10(14)15/h9H,4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate” is a white to yellow solid . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 240.3 .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Cycloaddition Reactions and Rearrangements : Silylmethyl-substituted aziridine and azetidine compounds, including those related to Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, have been used in formal [3 + 2] and [4 + 2] cycloaddition reactions. These reactions with nitriles and carbonyl substrates generate products such as imidazoline, oxazolidine, and tetrahydropyrimidine. The rearrangement of azetidine to the pyrrolidine skeleton involves the migration of silicon under specific conditions, highlighting the versatility of these compounds in synthetic strategies (Yadav & Sriramurthy, 2005).

Synthesis of Bifunctional Compounds : Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the application of related compounds as intermediates for selective derivations, expanding the chemical space accessible to researchers. This approach provides convenient access to novel compounds that can explore spaces complementary to traditional piperidine systems (Meyers et al., 2009).

Medicinal Chemistry Applications

Ligand Development for Nicotinic Receptors : Research into the synthesis of novel ligands for nicotinic receptors, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, showcases the potential of tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate derivatives in developing imaging agents and therapeutic candidates. This highlights the role of these compounds in exploring neuroreceptor functions and developing treatments for neurological conditions (Karimi & Långström, 2002).

Supramolecular Chemistry Applications

Weak Intermolecular Interactions and Crystal Engineering : Studies on substituted oxopyrrolidine analogues reveal the impact of weak intermolecular interactions (CH⋯O/CH⋯π/H⋯H) on the supramolecular arrangement of these compounds. Despite lacking strong hydrogen bond donors and acceptors, these molecules form diverse supramolecular assemblies through weak interactions, demonstrating the utility of tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate derivatives in the design of materials and understanding molecular packing principles (Samipillai et al., 2016).

Safety And Hazards

This compound is associated with some safety hazards. It has a signal word of “Danger” and is associated with the hazard statement H314 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-7-9(8-13)14-6-4-5-10(14)15/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJHYAMGEUKMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136962
Record name 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

CAS RN

1257294-07-7
Record name 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257294-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4-chlorobutyrylamino)azetidine-1-carboxylic acid tert-butyl ester (1.04 g, 3.76 mmol) in DMF (15 mL) was cooled to 0° C. before the addition of NaH (180 mg, 4.51 mmol). The resulting mixture was allowed to stir for 2 h then quenched with H2O and extracted with EtOAc. The organic phase was washed with H2O and brine, then dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, EtOAc:cyclohexane, 20-100%) affording 3-(2-Oxopyrrolidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a brown oil (320 mg, 35%). 1H NMR (CDCl3, 300 MHz): δ 4.99 (m, 1H), 4.15 (m, 2H), 3.97 (m, 2H), 3.57 (t, J=7.0 Hz, 2H), 2.42 (t, J=8.1 Hz, 2H), 2.15-2.02 (m, 2H) and 1.45 (s, 9H)
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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